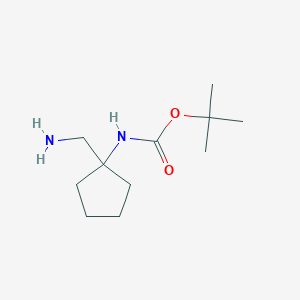![molecular formula C14H8F4O3 B1341149 2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid CAS No. 926255-81-4](/img/structure/B1341149.png)
2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid, commonly referred to as 2F5TFPBA, is a fluorinated aromatic carboxylic acid. It is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. This article will cover the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Scientific Research Applications
Synthesis and Chemical Properties
One application involves the development of new synthetic methodologies for introducing fluorine atoms into organic compounds, significantly impacting the properties of these materials. For example, the synthesis of 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)adenine, a nucleoside analog, demonstrates a method to introduce fluorine, affecting its biological activity (Maruyama et al., 1999). Similarly, the introduction of fluorine atoms into bentranil analogues significantly changes their herbicidal properties, showcasing the chemical's utility in developing more effective agrochemicals (Hamprecht et al., 2004).
Material Science and Liquid Crystals
In material science, the compound's derivatives are explored for their potential in creating novel materials with unique properties. For instance, the synthesis and study of linear trinuclear cobalt clusters with 5-fluoro-2-hydroxy-benzoic acid reveal insights into magnetic interactions and potential applications in magnetic materials (Li et al., 2014). Additionally, research on mesomorphic hydrogen-bonded complexes of complementary semiperfluorinated components indicates the potential for creating new types of liquid crystals, which could be used in displays and other optical devices (Kohlmeier & Janietz, 2010).
Organic Chemistry and Drug Design
In the realm of organic chemistry and potential pharmaceutical applications, the exploration of mono- and difluoronaphthoic acids highlights the role of fluorine substitutions in modulating biological activity and enhancing drug properties (Tagat et al., 2002). These methodologies and compounds could be pivotal in designing more effective drugs with tailored pharmacokinetic properties.
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.
Mode of Action
The mode of action of 2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid involves its use as a reagent in Suzuki–Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling, which is a method for forming carbon-carbon bonds. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds being synthesized.
Result of Action
Its role in suzuki–miyaura coupling reactions suggests that it contributes to the formation of carbon-carbon bonds in various organic compounds .
Action Environment
It is known that suzuki–miyaura coupling reactions, in which this compound is used, require specific reaction conditions, including the presence of a palladium catalyst .
properties
IUPAC Name |
2-fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-11-6-5-8(7-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCWPPJRAAJVSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588091 |
Source


|
| Record name | 4-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid | |
CAS RN |
926255-81-4 |
Source


|
| Record name | 4-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)


![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid](/img/structure/B1341098.png)
![2-(Furan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B1341106.png)
![3-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1341107.png)



![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341113.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341115.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341116.png)
![8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine](/img/structure/B1341117.png)